molecular formula C18H14ClN5 B12198980 3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12198980
M. Wt: 335.8 g/mol
InChI Key: BIFXCCIJGJVEMZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and it is substituted with a 4-chlorophenyl group, a methyl group, and a pyridin-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving an aminopyrazole and a suitable aldehyde or ketone. This reaction is often carried out under reflux conditions in the presence of a base such as potassium carbonate.

    Substitution Reactions: The introduction of the 4-chlorophenyl, methyl, and pyridin-4-yl groups can be achieved through various substitution reactions. For example, the 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Final Assembly: The final compound is obtained by coupling the substituted pyrazolo[1,5-a]pyrimidine with pyridin-4-ylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cellular signaling and regulation. It can inhibit the activity of these enzymes, leading to altered cellular functions.

    Pathways Involved: By inhibiting specific kinases, the compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation. This makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties and potential anticancer activity.

    5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: A structurally similar compound with potential therapeutic applications.

Uniqueness

3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a 4-chlorophenyl group, a methyl group, and a pyridin-4-yl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H14ClN5

Molecular Weight

335.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H14ClN5/c1-12-10-17(23-15-6-8-20-9-7-15)24-18(22-12)16(11-21-24)13-2-4-14(19)5-3-13/h2-11H,1H3,(H,20,23)

InChI Key

BIFXCCIJGJVEMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=NC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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